(2S,4R)-4-fluoro-1-methyl-5-oxopyrrolidine-2-carboxylic acid
Description
(2S,4R)-4-Fluoro-1-methyl-5-oxopyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative characterized by:
- A pyrrolidine ring with a ketone group at position 5.
- A carboxylic acid moiety at position 2.
- Stereospecific substituents: fluorine at position 4 (R-configuration) and methyl at position 1.
- Molecular formula: C₇H₈FNO₃.
The fluorine atom enhances metabolic stability and lipophilicity, while the methyl group introduces steric effects that may influence binding interactions .
Properties
CAS No. |
2728725-64-0 |
|---|---|
Molecular Formula |
C6H8FNO3 |
Molecular Weight |
161.13 g/mol |
IUPAC Name |
(2S,4R)-4-fluoro-1-methyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8FNO3/c1-8-4(6(10)11)2-3(7)5(8)9/h3-4H,2H2,1H3,(H,10,11)/t3-,4+/m1/s1 |
InChI Key |
IZQDTWWMACMHQO-DMTCNVIQSA-N |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)F)C(=O)O |
Canonical SMILES |
CN1C(CC(C1=O)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The majority of routes begin with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivatives due to their commercial availability and established stereochemistry. Source demonstrates that (2S,4R)-N-Boc-4-hydroxy-L-proline serves as an ideal precursor, enabling sequential functionalization at C4 and N1 positions while maintaining chirality.
Oxidation to 5-Oxopyrrolidine
The conversion of pyrrolidine to 5-oxopyrrolidine employs RuO₂/NaIO₄-mediated oxidation under biphasic conditions (EtOAc/H₂O). As detailed in, this system achieves complete oxidation within 6 hours at room temperature:
Key parameters:
-
RuO₂ loading : 20 mol% relative to substrate
-
Solvent ratio : 1:1 EtOAc/H₂O
-
Yield : 82–89% after column chromatography
Stereospecific Fluorination at C4
Hydroxyl Activation and Displacement
The C4 hydroxyl group undergoes activation via mesylation (MsCl/Et₃N) or tosylation (TsCl/DMAP) prior to nucleophilic fluorination. Source reports superior results with DAST (diethylaminosulfur trifluoride) in anhydrous DCM:
Conditions :
-
Temperature: −78°C to 0°C
-
Reaction time: 2–4 hours
-
Yield: 68–74%
Stereochemical Integrity Preservation
The (2S,4R) configuration is maintained through:
-
Bulky protecting groups : tert-Butyl esters minimize epimerization during fluorination
-
Low-temperature reactions : Fluorinations conducted below −40°C prevent racemization
-
Inversion control : Mitsunobu reactions with (2S,4R)-N-Boc-4-hydroxy-L-proline ensure correct stereochemistry
N-Methylation Strategies
Direct Alkylation Methods
Source details a two-step N-methylation protocol:
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | NaH (2.5 eq), THF, 0°C → rt | 95% (crude) | Exothermic reaction requires slow iodomethane addition |
| 2 | 4M HCl/dioxane, rt, 4h | 88% | Methylation confirmed by LCMS (m/z 162.2 [M+H]⁺) |
Reductive Amination Alternatives
While less common, some routes employ formaldehyde/NaBH₃CN in MeOH/HOAc (pH 4–5). This method shows lower efficiency (45–52% yield) due to competing over-alkylation.
Carboxylic Acid Formation
Ester Hydrolysis
The final step involves saponification of the methyl ester:
Optimized conditions :
-
Base : 2N LiOH in THF/H₂O (3:1)
-
Temperature : 40°C, 2 hours
-
Workup : Acidification to pH 2 with HCl, extraction with IPA/CHCl₃
-
Yield : 91–94%
Protecting Group Removal
Simultaneous deprotection of tert-butyl esters occurs under acidic conditions (4M HCl/dioxane). Careful pH control during workup prevents lactam formation.
Purification and Characterization
Chromatographic Methods
-
Normal phase silica : EtOAc/hexanes (30→100%) for intermediates
-
Reverse phase C18 : MeCN/H₂O (+0.1% TFA) for final product
Spectroscopic Confirmation
-
¹H NMR (500 MHz, CD₃OD): δ 5.44 (dt, J = 52.1, 3.6 Hz, 1H, C4-F), 3.74 (ddd, J = 20.0, 13.5 Hz, 1H, C2-H)
-
LCMS : m/z 190.1 [M+H]⁺ (calc. 190.06)
-
IR : 1742 cm⁻¹ (C=O stretch), 1263 cm⁻¹ (C-F stretch)
Yield Optimization Challenges
Competing Side Reactions
-
Epimerization at C2 : Mitigated by low-temperature (≤0°C) reactions during fluorination
-
Over-methylation : Controlled using stoichiometric iodomethane (1.2 eq)
-
Oxidative degradation : Avoided by degassing solvents with N₂
Solvent System Innovations
Recent advances show improved yields using 2-MeTHF instead of EtOAc, enhancing solubility of intermediates while maintaining reaction rates.
Industrial-Scale Considerations
Cost-Effective Catalyst Recovery
RuO₂ catalyst recycling methods:
-
Celite filtration : Recovers 78–82% catalyst for reuse
-
Aqueous extraction : Removes Ru residues to <5 ppm
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 32 (benchmark for complex heterocycles: 25–40)
-
E-factor : 18.7 (solvent recovery improves to 12.4 with membrane distillation)
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-fluoro-1-methyl-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the carboxylic acid group to an aldehyde or alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrrolidine derivatives.
Esterification: Formation of esters.
Scientific Research Applications
Chemistry
(2S,4R)-4-fluoro-1-methyl-5-oxopyrrolidine-2-carboxylic acid serves as a valuable building block in organic synthesis. Its chiral nature makes it particularly useful in asymmetric synthesis, where it can act as a chiral auxiliary to enhance the selectivity of reactions.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the pyrrolidine ring from amines and diketone precursors. |
| 2 | Fluorination | Introduction of fluorine using reagents like DAST or Selectfluor. |
| 3 | Methylation | Addition of a methyl group via methyl iodide or dimethyl sulfate. |
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with enzymes and receptors makes it a candidate for studying enzyme mechanisms and cellular pathways. The fluorine atom enhances its binding affinity to certain biological targets.
Medicine
The compound is being explored for therapeutic applications, particularly in drug development. Its structure allows it to serve as a pharmacophore—an essential part of a molecule that interacts with biological targets. Studies have indicated its potential efficacy in various medical treatments.
Case Study: Potential Anti-inflammatory Properties
Research has shown that derivatives of this compound exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This suggests its utility in developing new anti-inflammatory drugs.
Industrial Applications
In industrial chemistry, this compound is utilized for creating new materials and as a catalyst in various processes. Its unique properties allow it to facilitate reactions that are otherwise challenging.
Table 2: Industrial Uses
| Application | Description |
|---|---|
| Material Development | Used in synthesizing polymers and specialty chemicals. |
| Catalysis | Acts as a catalyst in organic reactions to enhance efficiency and selectivity. |
Mechanism of Action
The mechanism of action of (2S,4R)-4-fluoro-1-methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The fluorine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity. The compound may also participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidine-Based Carboxylic Acids
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic Acid
Key Features :
Comparison :
- Stereochemistry : The (2S,3R) configuration differs from the target’s (2S,4R), which may lead to divergent biological activities.
- Applications : Likely explored for anticancer activity due to structural similarities to kinase inhibitors .
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
Key Features :
Comparison :
- Polarity : Multiple hydroxyl groups increase hydrophilicity, contrasting with the fluorine and methyl groups in the target compound.
- Bioactivity : The target’s fluorine may serve as a bioisostere for hydroxyl, balancing metabolic resistance and target engagement.
- Structural Rigidity : The hydroxyl groups in the analog enforce a specific conformation, whereas the target’s methyl and fluorine may allow greater flexibility .
Fused-Ring and Sulfur-Containing Analogs
(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic Acid
Key Features :
Comparison :
- Complexity : The fused-ring system introduces rigidity and steric hindrance, reducing bioavailability compared to the simpler pyrrolidine core of the target compound.
Sulfur-Containing Derivatives (–6)
Key Features :
- Thiazolidine or bicyclic scaffolds (e.g., azabicyclo[3.2.0]heptane).
- Sulfur atoms and additional heterocycles modulate electronic properties .
Comparison :
- Pharmacokinetics : Sulfur atoms may improve metal-binding capacity or alter metabolic pathways compared to the fluorine in the target.
- Steric Effects: Bicyclic systems impose conformational constraints absent in the target’s monocyclic structure .
Fluorinated Analogs
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic Acid
Key Features :
Comparison :
- Substituent Chemistry : The sulfonyl group is strongly electron-withdrawing, increasing acidity of the carboxylic acid compared to the target’s methyl group.
- Stereochemical Similarity : Shared (2S,4R) configuration highlights the importance of stereochemistry in biological activity .
Biological Activity
(2S,4R)-4-fluoro-1-methyl-5-oxopyrrolidine-2-carboxylic acid is a synthetic compound derived from pyrrolidine, characterized by its unique structure that includes a fluorine atom, a methyl group, and a carboxylic acid group. This compound has gained attention in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula: C₆H₈FNO₃
- Molecular Weight: 161.13 g/mol
- CAS Number: 2728725-64-0
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can function as an inhibitor or activator of various enzymes and receptors, influenced by its structural features. The fluorine atom and carboxylic acid group are critical for binding affinity and specificity, facilitating interactions through hydrogen bonding and hydrophobic effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives of pyrrolidine have shown significant cytotoxic effects against A549 human lung cancer cells. In vitro assays demonstrated that certain modifications to the pyrrolidine structure enhanced anticancer activity by reducing cell viability significantly compared to control treatments .
Table 1: Anticancer Activity Against A549 Cells
| Compound | Viability (%) | Significance (p-value) |
|---|---|---|
| Control | 100 | - |
| Compound 1 | 63.4 | <0.05 |
| Compound 2 | 21.2 | <0.001 |
| Compound 3 | 38.3 | <0.0001 |
These findings suggest that structural modifications can greatly influence the biological efficacy of similar compounds.
Enzyme Inhibition
The compound has been investigated for its role in enzyme inhibition mechanisms. Its ability to interact with enzyme active sites makes it a candidate for further research in drug development targeting specific pathways involved in disease processes.
Case Studies
In a notable case study, researchers synthesized various derivatives of this compound to evaluate their biological activities. The study involved testing these derivatives against multiple cancer cell lines and assessing their effectiveness compared to established chemotherapeutics like cisplatin. Results indicated that some derivatives exhibited comparable or superior activity against resistant cancer cell lines, highlighting their potential as therapeutic agents .
Applications in Medicinal Chemistry
The compound serves as a valuable building block in the synthesis of complex organic molecules and is explored for its potential as a pharmacophore in drug design. Its unique structure allows for modifications that can enhance biological activity while maintaining stability and specificity towards targeted receptors or enzymes.
Q & A
Q. What are the established synthetic routes for (2S,4R)-4-fluoro-1-methyl-5-oxopyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured?
Synthesis typically involves multi-step routes with fluorination as a critical step. For example, di-tert-butyl esters of fluoropyrrolidine precursors are hydrolyzed under acidic conditions to yield the carboxylic acid . To ensure stereochemical fidelity, chiral catalysts or enantioselective fluorination agents (e.g., Selectfluor®) are employed. Reaction progress is monitored via chiral HPLC or NMR to confirm retention of the (2S,4R) configuration .
Q. How is the absolute configuration of this compound validated experimentally?
X-ray crystallography is the gold standard. For instance, analogous fluorinated pyrrolidine derivatives have been analyzed using synchrotron radiation to resolve hydrogen-bonding networks and confirm stereochemistry . Alternative methods include optical rotation comparison with known standards and vibrational circular dichroism (VCD) .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- HPLC-MS : Quantifies purity and detects impurities (e.g., diastereomers or defluorinated byproducts).
- NMR (¹H/¹³C/¹⁹F) : Confirms substituent positions and fluorine integration. For example, ¹⁹F NMR distinguishes axial vs. equatorial fluorine in the pyrrolidine ring .
- Melting point analysis : Matches literature values (e.g., decomposition at ~449 K for related compounds) .
Advanced Research Questions
Q. How does the fluorine substituent at C4 influence the compound’s bioactivity and binding affinity?
Fluorination enhances metabolic stability and modulates electronic effects. In enzyme inhibition studies (e.g., glycosidase assays), the C4-fluoro group in pyrrolidine derivatives increases electronegativity, altering hydrogen-bonding interactions with catalytic residues . Competitive inhibition assays (IC₅₀ measurements) and molecular docking simulations are used to correlate stereochemistry with activity .
Q. What experimental strategies resolve contradictions in reported biological activity data for fluorinated pyrrolidines?
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assay protocols : Use recombinant enzymes (e.g., α-glucosidase) under controlled pH and temperature.
- Orthogonal validation : Combine enzyme kinetics with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
- Batch-to-batch consistency checks : Ensure synthetic intermediates are ≥95% pure via LC-MS .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations : Model the compound’s conformational flexibility in aqueous vs. binding-pocket environments. For example, the C4-fluoro group may stabilize a twist-boat conformation in solution, affecting receptor docking .
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for covalent inhibitor design .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H₂O₂) conditions, then quantify degradation products via UPLC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hrs) and measure remaining intact compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
